Dipropyl dithiophosphate

CAS No.: 2253-43-2

Cat. No.: VC1703714

Molecular Formula: C6H15O2PS2

Molecular Weight: 214.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2253-43-2 |

|---|---|

| Molecular Formula | C6H15O2PS2 |

| Molecular Weight | 214.3 g/mol |

| IUPAC Name | dipropoxy-sulfanyl-sulfanylidene-λ5-phosphane |

| Standard InChI | InChI=1S/C6H15O2PS2/c1-3-5-7-9(10,11)8-6-4-2/h3-6H2,1-2H3,(H,10,11) |

| Standard InChI Key | ZUNFAOLVHKUWCL-UHFFFAOYSA-N |

| SMILES | CCCOP(=S)(OCCC)S |

| Canonical SMILES | CCCOP(=S)(OCCC)S |

Introduction

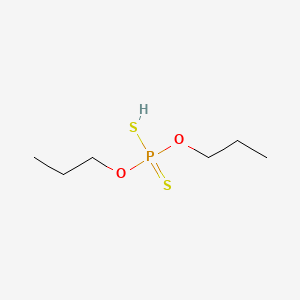

Chemical Identity and Structure

Dipropyl dithiophosphate, also known as O,O-Dipropyl dithiophosphate or dipropyl phosphorodithioate, is an organophosphorus compound with the molecular formula C6H15O2PS2 . It features a central phosphorus atom bonded to two propoxy groups via oxygen atoms and two sulfur atoms, with one sulfur bearing a hydrogen atom. This structural arrangement gives the compound its characteristic chemical properties and reactivity.

The compound is identified by several systematic names and identifiers:

Chemical Identifiers

Dipropyl dithiophosphate is registered with the Chemical Abstracts Service (CAS) number 2253-43-2, with a deprecated CAS number of 69941-00-0 . Its European Community (EC) Number is 218-847-1, and it is also known in various databases by identifiers such as UNII OJ2338ENH and DSSTox Substance ID DTXSID50862892 .

Structural Representation

The molecular structure can be represented in various notations:

Physical and Chemical Properties

Physical Properties

Dipropyl dithiophosphate exists as a liquid at room temperature and exhibits specific physicochemical properties that define its behavior in various environments and applications . These properties are summarized in Table 1.

Table 1: Physical Properties of Dipropyl Dithiophosphate

| Property | Value |

|---|---|

| Molecular Weight | 214.3 g/mol |

| Monoisotopic Mass | 214.02510906 Da |

| Physical State | Liquid |

| Topological Polar Surface Area | 51.6 Ų |

| Heavy Atom Count | 11 |

| Complexity | 129 |

Chemical Properties

The chemical behavior of dipropyl dithiophosphate is largely influenced by its functional groups. The presence of the S-H group imparts acidic properties to the molecule, allowing it to form salts with bases. The P=S bond contributes to its reactivity with metals, which is particularly relevant for its applications in heavy metal removal from wastewater .

One notable characteristic of O,O-dialkyl-dithiophosphoric acids, including dipropyl dithiophosphate, is their limited thermal stability. Thermal decomposition can begin at temperatures around 100°C, which poses challenges for purification through distillation and necessitates careful handling during processing .

Synthesis and Production Methods

Standard Synthesis Route

The primary method for synthesizing dipropyl dithiophosphate involves the reaction of phosphorus pentasulfide (P2S5) with propanol. This follows the general reaction pathway:

P2S5 + 4 C3H7OH → 2 (C3H7O)2PS2H + H2S

This reaction is analogous to the synthesis of related compounds such as dimethyl dithiophosphoric acid, which employs methanol instead of propanol:

P2S5 + 4 CH3OH → 2 (CH3O)2PS2H + H2S

Industrial Applications

Wastewater Treatment

A significant application of dipropyl dithiophosphate lies in heavy metal wastewater treatment. Experimental research has demonstrated its effectiveness in complexing with and removing heavy metal ions from industrial effluents . The compound forms stable complexes with various heavy metal ions, facilitating their precipitation and subsequent removal from aqueous solutions.

This application is particularly valuable in industries such as mining, metal plating, and electronics manufacturing, where heavy metal contamination in wastewater presents serious environmental challenges.

Other Industrial Uses

Based on the applications of structurally similar dithiophosphates, dipropyl dithiophosphate likely serves as an intermediate in the production of:

-

Insecticides and other agricultural chemicals

-

Oil additives for improving lubricant performance

The compound's ability to form complexes with metals makes it particularly valuable in flotation processes for mineral separation and in the formulation of specialized lubricant additives that provide anti-wear and extreme pressure properties.

Current Research and Future Directions

Current research involving dipropyl dithiophosphate appears to focus primarily on its applications in wastewater treatment, particularly for heavy metal removal . The compound's ability to form stable complexes with various metal ions makes it a promising agent for environmental remediation technologies.

Future research directions may include:

-

Optimization of synthesis methods to improve yields and reduce environmental impact

-

Development of novel applications in metal extraction and recovery

-

Exploration of synergistic effects with other chelating agents for enhanced wastewater treatment efficiency

-

Investigation of potential applications in other fields such as corrosion inhibition and surface modification

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume